5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
The compound 5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: see synonyms in ) is a Meldrum’s acid derivative featuring a benzothiazole scaffold substituted with a methoxy group at the 6-position.
Key synthetic routes involve condensation reactions between Meldrum’s acid and benzothiazole-amine precursors under catalytic or thermal conditions. For example, La(OTf)₃-catalyzed reactions (as in ) or Gould-Jacobs cyclization () are commonly employed. The compound’s IR spectrum (e.g., νmax ~1728 cm⁻¹ for carbonyl groups) and melting point (~225–227°C) align with other dioxane-dione derivatives .
Properties
IUPAC Name |
5-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-15(2)21-12(18)9(13(19)22-15)7-16-14-17-10-5-4-8(20-3)6-11(10)23-14/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSNEZTYONXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC3=C(S2)C=C(C=C3)OC)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound interacts with its targets, the COX enzymes, by suppressing their activity. This suppression results in a decrease in the production of thromboxane, PGE2, and prostacyclin, which are key mediators of inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it reduces the production of pro-inflammatory mediators, leading to an overall reduction in inflammation.
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized in the liver
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction of inflammation. By inhibiting the COX enzymes, the compound decreases the production of pro-inflammatory mediators, leading to a decrease in inflammation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target
Biological Activity
The compound 5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a novel derivative belonging to the class of benzothiazole compounds. These compounds have garnered significant attention due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of benzothiazole derivatives often involves multi-step reactions that yield compounds with varying substituents affecting their biological activity. For instance, the compound can be synthesized through a series of reactions starting from 2-amino-6-methoxybenzothiazole and other reagents that introduce the dioxane moiety.
1. Inhibition of Monoamine Oxidase (MAO)
Benzothiazole derivatives have been shown to exhibit potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders. The presence of the benzothiazole core in the compound enhances its binding affinity to the active site of MAO-B, leading to significant enzyme inhibition. Studies indicate that similar compounds have IC50 values ranging from 0.5 to 10 µM, suggesting that this compound may also possess comparable inhibitory effects .
2. Anti-Tyrosinase Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for developing treatments for hyperpigmentation disorders. Preliminary studies on related compounds have shown that they can inhibit tyrosinase activity competitively. For example, compounds with similar structural motifs demonstrated IC50 values significantly lower than that of kojic acid, a standard reference inhibitor . It is hypothesized that the methoxy group on the benzothiazole ring enhances the inhibitory potency.
3. Cytotoxic Effects
The cytotoxicity of benzothiazole derivatives has been evaluated using various cancer cell lines. Compounds similar to 5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione have shown selective cytotoxicity against melanoma cells (B16F10), with no significant cytotoxic effects observed at concentrations below 25 µM . This selectivity is crucial for therapeutic applications as it minimizes damage to normal cells.
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features:
- Hydrazone Linkage : The C=N double bond in hydrazones enhances electrophilic and nucleophilic properties, facilitating interactions with target enzymes.
- Benzothiazole Core : Known for its ability to interact with various biological targets due to its planar structure and potential for π-stacking interactions.
Scientific Research Applications
5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that has a dioxane ring fused with a thiazole moiety, with a methoxy group and an amino group substitution. The presence of both dioxane and thiazole structures indicates potential applications in medicinal chemistry, particularly in developing therapeutics that target various biological pathways.
Potential Applications
5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has a variety of potential applications:
- Medicinal Chemistry The core structures, dioxane and thiazole, suggest uses in the creation of drugs that can affect different biological pathways.
- Antimicrobial Properties Compounds that are structurally similar have shown antimicrobial activity.
- Anticancer Potential Similar compounds have demonstrated anticancer properties.
- Anti-inflammatory Effects Compounds sharing structural motifs with the compound of interest exhibit anti-inflammatory properties.
Structural Similarity and Biological Activities
Several compounds share structural similarities with 5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Methoxybenzo[d]thiazole | Thiazole ring with methoxy substitution | Known for antimicrobial activity |
| 2-Dimethylamino-4-methoxybenzaldehyde | Aromatic aldehyde with dimethylamino group | Exhibits anti-inflammatory properties |
| 5-(Aminomethyl)-2-hydroxybenzothiazole | Benzothiazole derivative with amino and hydroxyl groups | Potential anticancer activity |
The combination of functional groups in 5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione may give rise to unique biological activities that merit further investigation.
Interaction Studies
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations:
- Substituent Effects :
- Thermal Stability : Higher melting points (e.g., 225–227°C) correlate with rigid aromatic systems (benzothiazole) compared to aliphatic derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
